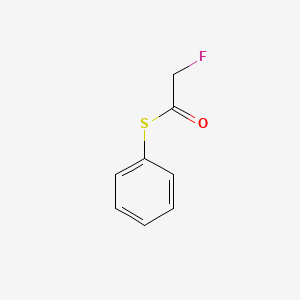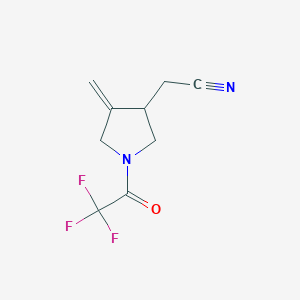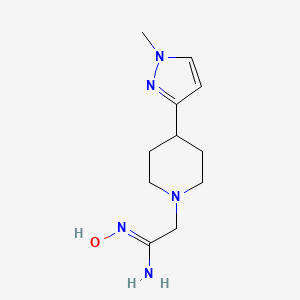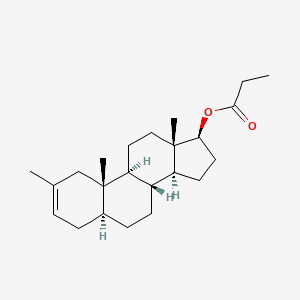
2-Methyl-5alpha-androst-2-en-17beta-ol-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5α-androst-2-en-17β-ol-propionate is a synthetic androstane steroid and a derivative of dihydrotestosterone (DHT). It is known for its anabolic-androgenic properties and is used primarily in scientific research. The compound has the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5α-androst-2-en-17β-ol-propionate typically involves the esterification of 2-Methyl-5α-androst-2-en-17β-ol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5α-androst-2-en-17β-ol-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-5α-androst-2-en-17β-ol-propionate is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Used in the development of anabolic-androgenic steroids and related compounds
Mécanisme D'action
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in muscle growth and development. The molecular targets include various proteins and enzymes involved in the anabolic pathways. The compound also influences the expression of genes related to protein synthesis and degradation .
Comparaison Avec Des Composés Similaires
2-Methyl-5α-androst-2-en-17β-ol-propionate is structurally similar to other anabolic-androgenic steroids such as:
Drostanolone (2-methyl-DHT): Known for its strong anabolic properties and low androgenic effects.
1-Testosterone (δ1-DHT): Noted for its potent anabolic effects.
Methylstenbolone (17α-methylstenbolone): A synthetic anabolic steroid with high anabolic and moderate androgenic activity.
The uniqueness of 2-Methyl-5α-androst-2-en-17β-ol-propionate lies in its specific structural modifications, which confer distinct pharmacological properties compared to its analogs .
Propriétés
Formule moléculaire |
C23H36O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1 |
Clé InChI |
XXAHURRFNVUMFU-WHCNIEAUSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=CC4)C)C)C |
SMILES canonique |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
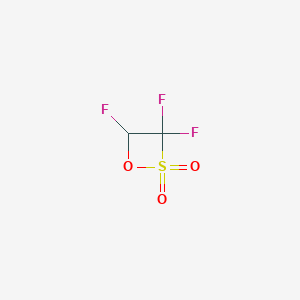

![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
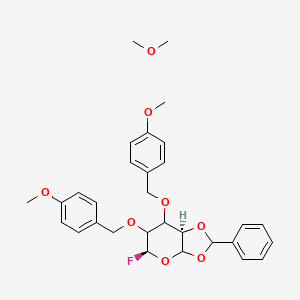
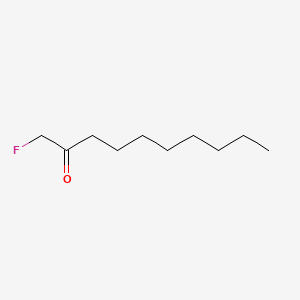
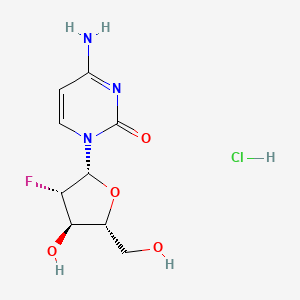
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
